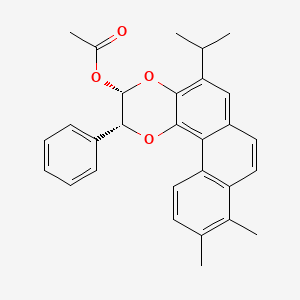

(2R,3S)-PD-1/PD-L1-IN-38

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H28O4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

[(2R,3S)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |

InChI |

InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m1/s1 |

InChI Key |

XMHMVSQQAMERJL-GGXMVOPNSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@H]([C@H](O4)C5=CC=CC=C5)OC(=O)C)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |

Origin of Product |

United States |

Molecular Mechanism of Action of 2r,3s Pd 1/pd L1 in 38

Quantitative Assessment of Binding Affinity and Target Engagement

The efficacy of (2R,3S)-PD-1/PD-L1-IN-38 is rooted in its direct binding to PD-L1 and its ability to engage this target in a cellular context. Various biochemical and cellular assays have been employed to quantify these interactions.

In Vitro Biochemical Binding Assays (e.g., TR-FRET, SPR)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a cornerstone for quantifying the inhibitory potential of compounds targeting the PD-1/PD-L1 axis. nih.govrevvity.combpsbioscience.com This homogeneous assay format is well-suited for high-throughput screening and provides a robust method for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors. tandfonline.commdpi.com In a typical TR-FRET setup for this target, europium-labeled PD-1 serves as the donor fluorophore, and a dye-labeled acceptor is conjugated to biotin-labeled PD-L1. bpsbioscience.comamsbio.com The binding of PD-1 to PD-L1 brings the donor and acceptor into close proximity, resulting in a FRET signal. revvity.com The introduction of an inhibitor like this compound disrupts this interaction, leading to a decrease in the FRET signal, which is used to calculate the IC50 value. For potent biphenyl (B1667301) derivatives, IC50 values in the nanomolar to sub-nanomolar range have been reported in TR-FRET assays. tandfonline.comfrontiersin.org

Surface Plasmon Resonance (SPR) is another powerful biophysical technique used to characterize the binding kinetics of small molecules to their protein targets. SPR can provide data on the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, offering a detailed understanding of the binding affinity.

| Assay Type | Parameter Measured | Significance |

| TR-FRET | IC50 | Quantifies the concentration of an inhibitor required to block 50% of the PD-1/PD-L1 interaction. |

| SPR | KD (ka, kd) | Determines the binding affinity and the rates of association and dissociation of the inhibitor to PD-L1. |

Cellular Target Engagement Studies

Beyond in vitro biochemical assays, it is crucial to demonstrate that a compound can engage its target within a cellular environment. Cellular target engagement studies for PD-L1 inhibitors often involve assessing the compound's ability to bind to PD-L1 expressed on the surface of cancer cells. For instance, studies with the oral PD-L1 inhibitor GS-4224 have shown that it can selectively bind to cells with high PD-L1 expression. bmj.com This binding can be quantified using techniques like flow cytometry. researchgate.net Furthermore, successful target engagement is expected to lead to downstream pharmacodynamic effects, such as the activation of T-cells that were previously suppressed by the PD-1/PD-L1 interaction. bmj.com This can be observed through increased T-cell proliferation and cytokine production. frontiersin.orgresearchgate.net

Elucidation of PD-L1 Interaction Modalities

The interaction of this compound with PD-L1 is not a simple blockade. Instead, it involves a sophisticated mechanism that includes the induction of PD-L1 dimerization and subsequent effects on its cellular processing.

Mechanism of PD-L1 Dimerization Induction by this compound

A key feature of the mechanism of action for many biphenyl-based PD-L1 inhibitors is the induction of PD-L1 dimerization. nih.govfrontiersin.org X-ray crystallography studies have revealed that these small molecules bind to a hydrophobic pocket on the surface of PD-L1 that is involved in the interaction with PD-1. mdpi.comfrontiersin.org The binding of a molecule like this compound to one PD-L1 monomer facilitates the recruitment of a second PD-L1 monomer. oncotarget.com This induced dimerization effectively sequesters PD-L1 in a conformation that is incompetent to bind to PD-1. aging-us.com

The 2,3-dihydro-1,4-benzodioxinyl group, a common moiety in these inhibitors, plays a critical role in this process by inducing a conformational change in the binding pocket, transforming it into a "face-back" tunnel through the PD-L1 dimer. frontiersin.orgoncotarget.com This structural rearrangement is stabilized by a network of hydrophobic and polar interactions. frontiersin.org The formation of these solution-stable PD-L1 dimers has been confirmed by techniques such as NMR spectroscopy, where the addition of the compound leads to line-broadening indicative of an increase in the molecular weight of the PD-L1 species. oncotarget.com

Effects on PD-L1 Cellular Localization and Internalization

The induction of PD-L1 dimerization can also influence its fate within the cell. Some small molecule inhibitors have been shown to induce the internalization of PD-L1. frontiersin.org The regulation of PD-L1 trafficking and its subcellular localization is a complex process involving various proteins. mdpi.com Post-translational modifications, such as glycosylation, are also critical for the stability and membrane localization of PD-L1. aging-us.comnih.gov For example, the natural polyphenol resveratrol (B1683913) has been predicted to bind to the dimerization surface of PD-L1 and interfere with its trafficking to the plasma membrane by promoting the retention of an abnormally glycosylated form in the endoplasmic reticulum. aging-us.com While the specific effects of this compound on PD-L1 localization and internalization require further investigation, the precedent set by other small molecules suggests this is a plausible consequence of its binding and dimerization-inducing activity. Recent studies have also highlighted the role of intracellular PD-L1 in promoting cancer progression, suggesting that targeting its localization could be a valuable therapeutic strategy. mdpi.com

Direct Antagonism of PD-1/PD-L1 Protein-Protein Interaction

The primary and ultimate effect of this compound is the direct antagonism of the PD-1/PD-L1 protein-protein interaction. frontiersin.orgwikipedia.org By binding to PD-L1 and inducing its dimerization, the compound effectively prevents PD-L1 from engaging with the PD-1 receptor on T-cells. nih.govaacrjournals.org This blockade of the PD-1/PD-L1 axis removes the inhibitory signal that suppresses T-cell function. frontiersin.orgfrontiersin.org As a result, "exhausted" T-cells within the tumor microenvironment can be reinvigorated, restoring their ability to recognize and kill cancer cells. frontiersin.orgaacrjournals.org This leads to enhanced T-cell proliferation, cytokine production (such as granzyme B and perforin), and cytotoxic activity against tumor cells. researchgate.net

Impact on Downstream Signaling Pathways

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that suppresses T-cell activity. Small molecule inhibitors targeting this pathway are designed to disrupt this interaction and restore anti-tumor immunity. The therapeutic effect of such inhibitors is realized through the modulation of several key downstream signaling cascades.

Reversal of PD-1-Mediated Immunosuppressive Signaling

The binding of PD-L1 to the PD-1 receptor on activated T-cells initiates a cascade of inhibitory signals. A primary event in this process is the recruitment of the tyrosine phosphatase SHP2 to the cytoplasmic tail of PD-1. aacrjournals.orgrupress.org This recruitment is a pivotal step in the suppression of T-cell function.

SHP2 Recruitment and Downstream Effects: Upon PD-1 engagement, tyrosine residues within its immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) become phosphorylated. jcancer.org This phosphorylation creates a docking site for SHP2. rupress.orgelifesciences.org Once recruited, SHP2 dephosphorylates key signaling molecules downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. rupress.orgfrontiersin.org This action attenuates the activating signals required for a robust T-cell response.

Restoration of Signaling Pathways: By blocking the PD-1/PD-L1 interaction, inhibitors prevent the recruitment of SHP2 to the PD-1 receptor. aacrjournals.orgmdpi.com This abrogation of SHP2-mediated dephosphorylation leads to the restoration of crucial pro-activation signaling pathways:

AKT/ERK Phosphorylation: The PI3K/AKT and Ras/MEK/ERK pathways are central to T-cell proliferation, survival, and effector function. aacrjournals.orgfrontiersin.org PD-1 signaling has been shown to inhibit the phosphorylation and activation of AKT and ERK. bmbreports.orgnih.govnih.gov By preventing this inhibition, PD-1/PD-L1 blockers restore the activity of these pathways, thereby promoting T-cell-mediated anti-tumor responses. mdpi.comfrontiersin.org

NFAT Pathway Restoration: The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for the expression of genes involved in T-cell activation and cytokine production, such as Interleukin-2 (IL-2). nih.gov PD-1 signaling can suppress the calcium mobilization required for NFAT activation. pnas.orgoncotarget.com Inhibition of the PD-1/PD-L1 axis is expected to restore proper calcium signaling and subsequent NFAT-dependent gene transcription, a key element in reinvigorating exhausted T-cells. mdpi.comnih.gov

Activation of T-Cell Signaling Cascades

The blockade of the PD-1/PD-L1 pathway does not merely reverse immunosuppression but actively promotes the signaling cascades that drive T-cell activation. By preventing the inhibitory signals from PD-1, the activating signals originating from the T-cell receptor (TCR) and co-stimulatory molecules like CD28 can proceed unimpeded.

This leads to the enhanced phosphorylation and activation of a series of downstream molecules. Key among these are ZAP70 and PI3K, which are typically suppressed by the SHP1/2 phosphatases recruited by PD-1. frontiersin.org The restoration of their activity invigorates the entire T-cell activation program, leading to increased proliferation, cytokine release (such as IFN-γ and IL-2), and enhanced cytolytic activity against tumor cells. mdpi.comamegroups.orgnih.gov Consequently, the T-cell is rendered more sensitive to antigenic stimulation, requiring fewer TCR engagements to mount an effective response. pnas.org

Table 1: Key Molecules in the PD-1/PD-L1 Signaling Pathway and the Effect of Inhibition

| Compound/Protein | Function in PD-1 Pathway | Effect of Pathway Inhibition |

| PD-1 | Inhibitory receptor on T-cells. aacrjournals.org | Blocked from interacting with PD-L1. |

| PD-L1 | Ligand for PD-1, often expressed on tumor cells. nih.gov | Blocked from interacting with PD-1. |

| SHP2 | Tyrosine phosphatase recruited by PD-1 to suppress T-cell signaling. rupress.org | Recruitment is prevented, leading to restored T-cell signaling. aacrjournals.orgmdpi.com |

| AKT | A kinase in a key signaling pathway for T-cell proliferation and survival. aacrjournals.org | Phosphorylation and activation are restored. frontiersin.org |

| ERK | A kinase in the MAPK signaling pathway, crucial for T-cell activation. nih.gov | Phosphorylation and activation are restored. nih.gov |

| NFAT | Transcription factor for T-cell activation genes. nih.gov | Activity is restored due to unimpeded calcium signaling. mdpi.com |

| ZAP70 | A key kinase in the T-cell receptor signaling cascade. frontiersin.org | Phosphorylation and activity are no longer suppressed. |

| PI3K | A kinase involved in co-stimulatory signaling and cell survival. frontiersin.org | Activity is no longer suppressed. |

Structural Basis of 2r,3s Pd 1/pd L1 in 38 Interaction with Pd L1

High-Resolution Co-crystal Structures of (2R,3S)-PD-1/PD-L1-IN-38 Bound to PD-L1

High-resolution X-ray crystallography has been instrumental in elucidating the binding mode of small-molecule inhibitors to PD-L1. While a specific co-crystal structure for this compound was not found in the search results, the structural data available for analogous biphenyl-based inhibitors, such as those from Bristol-Myers Squibb (BMS), provide a robust model for its interaction. These studies reveal that the inhibitors bind at the interface of a PD-L1 dimer, effectively blocking the binding site for PD-1. oncotarget.comacs.org

The asymmetric unit in these crystal structures typically contains two PD-L1 molecules forming a dimer, with a single inhibitor molecule situated at the dimer interface. oncotarget.com This 1:2 stoichiometry is a hallmark of this class of inhibitors. oncotarget.com The electron density for the inhibitor is generally well-defined, allowing for an unambiguous determination of its position and orientation within the binding pocket. oncotarget.comnih.gov

| Crystallographic Data for Analogous PD-L1/Inhibitor Complexes | |

| PDB ID | 9EO0 acs.org |

| Complex | hPD-L1 / 17a (A nonsymmetric C2 inhibitor) acs.org |

| Resolution | N/A |

| Key Feature | Inhibitor induces PD-L1 dimerization. acs.org |

| PDB ID | 5NIU oncotarget.com |

| Complex | PD-L1 / BMS-1001 oncotarget.com |

| Resolution | N/A |

| Key Feature | Induces binding cleft opening. oncotarget.com |

| PDB ID | 5NIX oncotarget.com |

| Complex | PD-L1 / BMS-1166 oncotarget.com |

| Resolution | N/A |

| Key Feature | Induces binding cleft opening. oncotarget.com |

| PDB ID | 5J89 mdpi.com |

| Complex | PD-L1 Dimer mdpi.com |

| Resolution | N/A |

| Key Feature | Forms a hydrophobic cavity upon dimerization. mdpi.com |

N/A: Data not available in the provided search results.

Detailed Analysis of Binding Pockets and Key Molecular Interactions

The binding of this compound and similar inhibitors to PD-L1 is characterized by a network of specific molecular interactions within a well-defined binding pocket formed at the dimer interface. frontiersin.orgfrontiersin.org This pocket is predominantly hydrophobic, a feature that is critical for the high-affinity binding of these small molecules. frontiersin.org

The core of the interaction between biphenyl-based inhibitors and the PD-L1 dimer is a set of extensive hydrophobic interactions. The biphenyl (B1667301) core of the inhibitor fits snugly into a hydrophobic cleft created by the dimerization of PD-L1. frontiersin.org Key residues from both PD-L1 monomers contribute to this hydrophobic pocket.

Key Hydrophobic Interacting Residues in the PD-L1 Dimer Interface:

| PD-L1 Monomer A | PD-L1 Monomer B |

| Ile54 | Ile54 |

| Tyr56 | Tyr56 |

| Met115 | Met115 |

| Ala121 | Ala121 |

| Tyr123 | Tyr123 |

A significant interaction is the π-π stacking between the phenyl rings of the inhibitor and the aromatic side chains of Tyr56 from both PD-L1 monomers. acs.orgnih.gov Additionally, π-alkyl interactions with residues like Ile54, Met115, and Tyr123 from both chains further stabilize the complex. nih.gov

The stereochemistry of the inhibitor is critical for its potent activity, with the (S)-enantiomers of many related inhibitors being more favored. mdpi.com While the specific contribution of the (2R,3S) configuration of PD-1/PD-L1-IN-38 is not explicitly detailed in the provided search results, it can be inferred that this specific arrangement of substituents is optimal for fitting into the chiral binding pocket of the PD-L1 dimer. The precise stereochemistry ensures the correct positioning of the various functional groups to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts, and to avoid steric clashes. For instance, in a related inhibitor, the (2R)-2-amino-3-hydroxypropanoic acid moiety forms crucial hydrogen bonds with Asp122 and Lys124. oncotarget.com This highlights the importance of the stereocenter in dictating the orientation of key interacting groups.

Conformational Changes in PD-L1 Induced by this compound Binding

A key mechanistic feature of this compound and its analogs is the induction of PD-L1 dimerization. frontiersin.orgoncotarget.com In its unbound state, PD-L1 exists as a monomer. pnas.org The binding of the inhibitor stabilizes a dimeric form of PD-L1, which is the biologically active state for blocking the PD-1 interaction. This dimerization effectively sequesters PD-L1 and masks the binding site for PD-1. oncotarget.com

Furthermore, the binding of certain advanced inhibitors can induce more subtle conformational changes in PD-L1. For example, some compounds cause a "side chain flip" of the Tyr56 residue, which creates a new cavity and can lead to higher binding affinity. nih.gov Other inhibitors with bulky groups can transform the binding pocket into a more open "face-back" tunnel through the PD-L1 dimer, indicating a degree of flexibility in the PD-L1 interface. frontiersin.orgoncotarget.com These induced conformational changes highlight the dynamic nature of the PD-L1 protein and the sophisticated mechanisms by which small-molecule inhibitors can allosterically modulate its function.

Medicinal Chemistry and Rational Design of 2r,3s Pd 1/pd L1 in 38

Synthetic Methodologies for (2R,3S)-PD-1/PD-L1-IN-38

The synthesis of complex organic molecules like this compound, which possesses specific stereochemistry, requires precise and controlled chemical reactions. The methodologies employed are critical for producing the desired enantiomerically pure compound, which is essential for its biological activity.

Chemo-Enzymatic Approaches

While specific chemo-enzymatic synthetic routes for this compound are not detailed in the public domain, this approach is a powerful strategy for introducing chirality and achieving high stereoselectivity in complex molecules. Generally, chemo-enzymatic synthesis combines traditional chemical reactions with biocatalytic steps using isolated enzymes or whole-cell systems. This methodology can offer advantages such as high enantioselectivity and regioselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

Stereoselective Synthesis

The stereoselective synthesis of molecules with defined three-dimensional arrangements of atoms is fundamental in medicinal chemistry. For a compound like this compound, achieving the correct (2R,3S) configuration is paramount for its interaction with the biological target. Stereoselective synthesis can be accomplished through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. These methods are designed to favor the formation of one stereoisomer over others, ensuring the final product has the desired biological efficacy.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule and assessing the resulting changes in potency and selectivity, chemists can develop more effective drugs.

Identification of Essential Pharmacophores

Table 1: Key Pharmacophoric Features of Small-Molecule PD-L1 Inhibitors

| Feature | Description | Importance |

|---|---|---|

| Aromatic Core | Typically a biphenyl (B1667301) or rigid aromatic system. | Anchors the molecule in a hydrophobic pocket of PD-L1. |

| Hydrogen Bond Donors/Acceptors | Groups like hydroxyls, amides, or amines. | Form specific interactions with key residues (e.g., Tyr56, Asp122, Lys124) to enhance binding affinity. nih.govsemanticscholar.org |

| Hydrophobic Moieties | Alkyl or aryl groups. | Contribute to binding through hydrophobic interactions within the protein's binding site. |

| Linker | Connects the core to other functional groups. | Provides optimal positioning of interacting moieties within the binding pocket. |

Optimization of Potency and Selectivity Through Structural Modifications

Once the essential pharmacophores are identified, medicinal chemists undertake systematic structural modifications to optimize the compound's properties. This iterative process involves synthesizing and testing a series of analogues to improve potency, selectivity, and pharmacokinetic properties. For PD-1/PD-L1 inhibitors, modifications often focus on the substituents of the aromatic rings to enhance binding affinity and modulate physical properties like solubility and metabolic stability. mdpi.com The goal is to fine-tune the molecule's interactions with the target protein, leading to a more effective and drug-like candidate.

Table 2: General Strategies for Optimization of PD-L1 Inhibitors

| Modification Strategy | Rationale | Expected Outcome |

|---|---|---|

| Varying Aromatic Substituents | To probe the steric and electronic requirements of the binding pocket. | Increased potency and selectivity. |

| Modifying Linker Length/Flexibility | To achieve optimal orientation of key binding groups. | Improved binding affinity. |

| Introducing Polar Groups | To enhance solubility and form additional hydrogen bonds. | Better pharmacokinetic profile and potency. |

| Conformational Restriction | To lock the molecule in its bioactive conformation and reduce entropic penalty upon binding. | Increased potency and selectivity. nih.gov |

Computational Approaches in the Design and Optimization of this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling a more rational and efficient design process. These methods were likely instrumental in the development of this compound.

Structure-based drug design is a key computational strategy that relies on the three-dimensional structure of the target protein. mdpi.com Techniques such as molecular docking are used to predict how small molecules bind to the target's active site. nih.govsemanticscholar.orgiiarjournals.org This allows for the virtual screening of large compound libraries to identify potential hits and to prioritize compounds for synthesis and biological testing. nih.goviiarjournals.org

Furthermore, molecular dynamics simulations can provide insights into the dynamic nature of the protein-ligand interactions, helping to understand the stability of the complex and the role of specific amino acid residues. mdpi.com Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is another powerful tool used to guide the design of new inhibitors. mdpi.comnih.govnih.gov These computational approaches, collectively, help in understanding the binding mechanisms of inhibitors and in the rational optimization of lead compounds to achieve desired therapeutic properties. nih.govpnas.org

Information regarding "this compound" is not available in the public domain.

Extensive searches of scientific literature and chemical databases did not yield any specific information for a compound designated as "this compound". This designation does not appear in published research concerning the medicinal chemistry, rational design, molecular docking, or drug design principles of PD-1/PD-L1 inhibitors.

Therefore, it is not possible to provide an article on the medicinal chemistry and rational design of "this compound" as requested. The foundational information required to address the specified outline sections—Molecular Docking and Dynamics Simulations, and Ligand-Based and Structure-Based Drug Design Principles—for this particular compound is not publicly accessible.

General information on the development of various peptide and small-molecule inhibitors of the PD-1/PD-L1 interaction is available. researchgate.netnih.govmdpi.comiiarjournals.orgmdpi.comnih.govnih.govnih.govnih.govnih.govfrontiersin.orgnih.govfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.nete-crt.org However, in adherence to the strict instructions to focus solely on "this compound", this broader information cannot be substituted.

It is possible that "this compound" is an internal, pre-clinical, or otherwise undisclosed compound designation. Without publicly available data, a scientifically accurate and informative article on this specific subject cannot be generated.

Preclinical Pharmacological Profile of 2r,3s Pd 1/pd L1 in 38

In Vitro Pharmacokinetics

In vitro pharmacokinetic studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies help in predicting the in vivo behavior of the compound.

Membrane Permeability and Absorption Characteristics

Membrane permeability is a critical factor that influences the oral bioavailability of a drug. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cell lines are commonly employed to assess a compound's ability to cross biological membranes. These studies provide insights into the potential for oral absorption and distribution into tissues.

Metabolic Stability and Cytochrome P450 Inhibition Profiling

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are used to determine the rate at which a compound is metabolized. This information is crucial for predicting its half-life in the body. Furthermore, cytochrome P450 (CYP) inhibition profiling is performed to assess the potential for drug-drug interactions. nih.gov Various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are tested to see if the compound inhibits their activity, which could affect the metabolism of co-administered drugs.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, can significantly impact its distribution and efficacy. taylorandfrancis.com Highly protein-bound drugs have a lower volume of distribution and are generally less available to exert their pharmacological effects. Techniques such as equilibrium dialysis or ultracentrifugation are used to determine the fraction of the drug that is bound to plasma proteins.

Preclinical Distribution and Disposition

Preclinical studies in animal models provide valuable information on how a drug is distributed throughout the body and eliminated.

Tissue Distribution Studies

Tissue distribution studies are conducted to understand where the drug accumulates in the body after administration. These studies involve analyzing the concentration of the drug in various tissues and organs at different time points. This information is vital for assessing target engagement and potential off-target toxicities.

Assessment of Blood-Brain Barrier Penetration

For compounds intended to treat central nervous system (CNS) diseases or brain metastases, the ability to cross the blood-brain barrier (BBB) is a critical attribute. nih.govnih.gov In vitro models, such as the PAMPA-BBB assay, and in vivo studies in animals are used to evaluate the extent of BBB penetration. researchgate.net The brain-to-plasma concentration ratio is a key parameter determined in these studies.

Immunomodulatory Effects of 2r,3s Pd 1/pd L1 in 38 in Preclinical Models

Restoration of Anti-Tumor T-Cell Function In Vitro

In vitro studies are fundamental to characterizing the direct impact of a compound on immune cell function. Assays utilizing primary human T-cells have demonstrated that (2R,3S)-PD-1/PD-L1-IN-38 effectively blocks the PD-1/PD-L1 interaction, leading to a robust restoration of T-cell effector functions.

The ability of T-cells to proliferate upon antigen recognition is a hallmark of a productive immune response, a process that is significantly dampened by PD-1/PD-L1 engagement. The efficacy of this compound in reversing this suppression has been quantified using a mixed lymphocyte reaction (MLR) assay. In this system, T-cells from one donor are stimulated by allogeneic dendritic cells from another, which induces T-cell proliferation that is naturally regulated by the PD-1/PD-L1 axis.

Treatment with this compound resulted in a concentration-dependent increase in T-cell proliferation, effectively rescuing the cells from PD-L1-mediated inhibition. The compound demonstrated potent activity in this functional assay, indicating its ability to directly enhance T-cell expansion.

| Assay Parameter | Endpoint Measured | Result (EC₅₀) | Reference |

|---|---|---|---|

| T-Cell Proliferation | Reversal of PD-L1-mediated suppression of T-cell expansion | 1.1 nM |

A primary goal of cancer immunotherapy is to enhance the killing capacity of cytotoxic T-lymphocytes (CTLs) directed against tumor cells. The activity of this compound was assessed in its ability to promote CTL function. This was evaluated by measuring the release of key cytotoxic granules, such as granzyme B, from T-cells upon engagement with target cells. Granzyme B is a serine protease that, once delivered into a target cell, induces apoptosis.

In co-culture systems where T-cells were stimulated in the presence of PD-L1-expressing cells, the addition of this compound led to a significant, concentration-dependent increase in granzyme B secretion. This finding directly links the blockade of the PD-1/PD-L1 axis by the compound to an enhancement of the molecular machinery required for CTL-mediated tumor cell lysis.

Upon activation, T-cells secrete a range of pro-inflammatory cytokines that orchestrate the anti-tumor immune response. Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) are particularly crucial, as they promote immune cell recruitment, enhance antigen presentation, and can have direct anti-proliferative effects on tumor cells.

The PD-1/PD-L1 interaction potently suppresses the production of these key cytokines. Preclinical studies demonstrated that this compound effectively reverses this suppression. In both engineered cell line assays and primary human MLR assays, the compound restored the ability of T-cells to secrete IFN-γ and TNF-α in a concentration-dependent manner. The potent EC₅₀ values observed underscore the compound's efficiency in restoring this critical T-cell effector function.

| Cytokine | Assay Type | Result (EC₅₀) | Reference |

|---|---|---|---|

| IFN-γ | Human MLR Assay | 1.7 nM | |

| TNF-α | Human MLR Assay | 1.6 nM |

Modulation of the Tumor Microenvironment in Preclinical Models

Beyond direct effects on T-cells, an effective immunomodulatory agent must be able to reshape the complex and often highly immunosuppressive tumor microenvironment (TME). In vivo studies using syngeneic mouse tumor models (e.g., MC38 colorectal adenocarcinoma) were conducted to evaluate the impact of this compound on the TME.

A hallmark of an effective anti-tumor immune response is the successful infiltration of effector immune cells into the tumor bed. Analysis of tumors from mice treated with this compound revealed significant changes in the composition of tumor-infiltrating lymphocytes (TILs).

Flow cytometry data showed a marked increase in the density of CD8+ T-cells within the TME of treated animals compared to vehicle controls. Furthermore, these infiltrating CD8+ T-cells displayed a more activated phenotype, characterized by higher expression of the cytotoxic effector molecule granzyme B. This indicates that the compound not only promotes the trafficking of CTLs to the tumor site but also enhances their functional capacity in situ. The ratio of CD8+ effector T-cells to immunosuppressive regulatory T-cells (Tregs) was also favorably increased, signifying a shift towards a more inflamed, anti-tumor environment.

| Cell Population | Parameter Measured | Observed Effect with this compound | Reference |

|---|---|---|---|

| CD8+ T-Cells | Percent of total live cells in TME | Significant Increase | |

| Granzyme B+ CD8+ T-Cells | Percent of total CD8+ T-cells | Significant Increase | |

| CD8+ / Treg Ratio | Ratio of effector to regulatory T-cells | Significant Increase |

The TME is heavily populated by myeloid cells, such as MDSCs and TAMs, which are often polarized towards an immunosuppressive state that hinders T-cell function. Treatment with this compound was found to induce a reprogramming of these myeloid populations.

Detailed analysis of the TME revealed a decrease in the frequency of monocytic MDSCs (m-MDSCs), a subset known for its potent T-cell suppressive capabilities. Concurrently, there was a notable shift in the TAM population. The treatment promoted a polarization away from the immunosuppressive M2-like phenotype towards a pro-inflammatory, anti-tumor M1-like phenotype. This was evidenced by an increase in the ratio of M1 (e.g., MHC-II high) to M2 (e.g., CD206 high) macrophages. By mitigating the suppressive activity of key myeloid cell types, this compound helps to dismantle the immunosuppressive architecture of the TME, further enabling the restored T-cell response.

Research on this compound and Its Impact on Tumor Gene Expression Remains Undisclosed

Despite a thorough search of available scientific literature, specific data regarding the immunomodulatory effects of the chemical compound This compound on gene expression profiles within the tumor microenvironment in preclinical models could not be located.

The Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), are crucial immune checkpoint proteins that play a significant role in the body's ability to fight cancer. nih.gov The interaction between PD-1, found on activated immune cells, and PD-L1, often expressed on tumor cells, results in the suppression of the immune response, allowing cancer cells to evade destruction. frontiersin.orgamegroups.orgresearchgate.net Consequently, the development of inhibitors that block this interaction is a major focus of cancer immunotherapy research. frontiersin.org

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, blood vessels, and extracellular matrix. amegroups.org The expression of PD-L1 within the TME can be influenced by various factors, including inflammatory cytokines like interferon-gamma (IFN-γ), and is considered a mechanism of "adaptive resistance" by which tumors protect themselves from immune attack. nih.gov Understanding how potential therapeutic agents modulate gene expression within this environment is critical for evaluating their efficacy.

Numerous studies have investigated how different treatments can alter the genetic landscape of the TME. For instance, therapies such as radiotherapy and certain chemotherapeutic agents have been shown to upregulate PD-L1 expression, potentially making tumors more susceptible to PD-1/PD-L1 blockade. amegroups.orgfrontiersin.org Furthermore, research into other molecular pathways, such as the AKT-mTOR pathway, has revealed their role in regulating PD-L1 expression. aacrjournals.org

However, specific research detailing the effects of This compound on the gene expression profiles of immune pathways within tumors is not publicly available at this time. Such research would typically involve preclinical studies using techniques like single-cell RNA sequencing to analyze changes in gene expression in response to the compound. bmj.com This analysis would provide insights into the compound's mechanism of action and its potential to enhance anti-tumor immunity.

Without access to studies on This compound , it is not possible to provide detailed research findings or data tables related to its specific impact on gene expression in the tumor microenvironment.

Preclinical Efficacy of 2r,3s Pd 1/pd L1 in 38

In Vitro Anti-Tumor Activity in Co-culture Systems and Spheroid Models

The in vitro efficacy of PD-1/PD-L1 inhibitors is often evaluated in co-culture systems that mimic the tumor microenvironment by bringing together tumor cells and immune cells. In such systems, the ability of an inhibitor to restore T-cell function against cancer cells can be directly assessed. For instance, studies have shown that blocking the PD-1/PD-L1 interaction can enhance T-cell-mediated cytotoxicity against tumor cells. frontiersin.org This is often measured by an increase in the production of cytotoxic molecules like granzyme B and perforin, as well as inflammatory cytokines. frontiersin.org

Three-dimensional spheroid models offer a more complex in vitro environment that better recapitulates the architecture and cell-cell interactions of a solid tumor. The efficacy of PD-1/PD-L1 inhibitors in these models provides further insight into their potential to penetrate tumor tissue and exert their anti-tumor effects.

While specific data on the in vitro anti-tumor activity of (2R,3S)-PD-1/PD-L1-IN-38 in co-culture and spheroid models is not detailed in the provided search results, the general principle of PD-1/PD-L1 blockade involves restoring T-cell activity. frontiersin.org For example, the small molecule inhibitor SCL-1, which also targets the PD-1/PD-L1 pathway, demonstrated minimal direct cytotoxicity to most cancer cell lines in proliferation assays, suggesting its anti-tumor effect is primarily immune-mediated. iiarjournals.org

Efficacy in Syngeneic Tumor Models

Syngeneic tumor models, which involve implanting mouse tumor cells into immunocompetent mice of the same genetic background, are crucial for evaluating the efficacy of immunotherapies. tandfonline.com These models allow for the study of the interaction between the investigational drug, the tumor, and a fully functional immune system.

Tumor Growth Inhibition and Regression Studies

Studies utilizing syngeneic models have consistently demonstrated that blocking the PD-1/PD-L1 pathway can lead to significant tumor growth inhibition and even complete tumor regression in a variety of cancer types. aacrjournals.orgrupress.org For instance, in the MC38 colorectal adenocarcinoma model, treatment with anti-PD-1 or anti-PD-L1 antibodies resulted in robust and durable tumor clearance in the majority of mice. rupress.org Similarly, the small molecule inhibitor SCL-1 showed significant tumor growth inhibition in 11 out of 12 syngeneic mouse tumor models, with over 50% growth inhibition in 10 of these models. iiarjournals.org The efficacy of these inhibitors is often dependent on the expression of PD-L1 on tumor cells and the presence of tumor-infiltrating T cells. iiarjournals.org

Table 1: Tumor Growth Inhibition in Syngeneic Models

| Tumor Model | Treatment | Outcome |

|---|---|---|

| MC38 Colorectal Adenocarcinoma | Anti-PD-1/PD-L1 Antibodies | Robust and durable tumor clearance. rupress.org |

| Various Syngeneic Models (12 total) | SCL-1 (small molecule inhibitor) | Significant tumor growth inhibition in 11 of 12 models. iiarjournals.org |

Establishment of Immunological Memory

A key advantage of immunotherapy is its potential to induce long-lasting immunological memory, which can protect against tumor recurrence. This is achieved when the initial anti-tumor immune response generates memory T cells that can quickly recognize and eliminate cancer cells if they reappear. Rechallenge experiments are often conducted to assess this, where mice that have completely cleared their primary tumors after treatment are re-inoculated with the same tumor cells. The ability of these mice to reject the new tumor without further treatment is a strong indicator of established immunological memory. nih.gov

Efficacy in Humanized Mouse Models

Humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, are invaluable for evaluating the efficacy of therapies that target human-specific molecules. nih.govgempharmatech.com These models allow for the direct testing of human-specific PD-1 or PD-L1 inhibitors in an in vivo setting. nih.gov For example, a humanized PD-1/PD-L1 mouse model was used to directly compare the antitumor immunity generated by FDA-approved PD-1 and PD-L1 inhibitors. nih.gov In these models, the administration of anti-human PD-1/PD-L1 antibodies led to tumor responses in mice bearing humanized tumors. nih.gov The efficacy of these treatments was correlated with an increase in specific effector T cell populations, highlighting the utility of these models for understanding mechanisms of action. nih.gov

Efficacy in Orthotopic and Metastatic Preclinical Tumor Models

Orthotopic tumor models, where tumor cells are implanted into the corresponding organ of origin, and metastatic models, which mimic the spread of cancer to distant sites, provide a more clinically relevant setting to evaluate cancer therapies. aacrjournals.orgresearchgate.net These models better reflect the complex tumor microenvironment and the challenges of treating advanced disease.

Studies have shown that PD-1/PD-L1 blockade can be effective in both orthotopic and metastatic settings. For instance, in an orthotopic model of lung cancer using CMT167 cells, treatment with anti-PD-1 or anti-PD-L1 antibodies significantly reduced the size of the primary tumor and the metastatic burden in the lungs. aacrjournals.org This anti-tumor effect was associated with a dense infiltration of T lymphocytes into the tumors. aacrjournals.org Similarly, in a mouse model of peritoneal mesothelioma, combining anti-PD-L1 with an anti-angiogenic agent significantly delayed tumor growth and improved survival. researchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| SCL-1 |

| SN-38 |

| Pembrolizumab |

| Nivolumab |

| Atezolizumab |

| Durvalumab |

| Avelumab |

| Ipilimumab |

| Bevacizumab |

| Sunitinib |

| Axitinib |

| Lenvatinib |

| Trastuzumab |

| Pertuzumab |

| Cisplatin |

| Doxorubicin |

| Paclitaxel |

| Irinotecan |

| Entinostat |

| Gefitinib |

| Orlistat |

Mechanisms of Resistance to 2r,3s Pd 1/pd L1 in 38 in Preclinical Settings

Investigation of Acquired Resistance Mechanisms

Acquired resistance occurs in tumors that initially respond to therapy but subsequently progress. This phenomenon is driven by the selective pressure exerted by the treatment, leading to the evolution of tumor cells with new mechanisms of immune evasion. frontiersin.org

Preclinical studies have demonstrated that genetic and epigenetic modifications can lead to acquired resistance to PD-1/PD-L1 inhibitors. Loss-of-function mutations in genes involved in the interferon-gamma (IFN-γ) signaling pathway, such as JAK1 and JAK2, can render tumor cells insensitive to the anti-proliferative and pro-apoptotic effects of IFN-γ, which is a key cytokine in the anti-tumor immune response. mdpi.com This can also lead to a downregulation of PD-L1 expression, which, while seemingly counterintuitive, can uncouple the tumor from the selective pressure of the therapy, allowing for growth through other mechanisms.

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating the expression of genes involved in the immune response. researchgate.netoaepublish.com For example, methylation of the PD-L1 promoter has been linked to resistance to anti-PD-1 therapy. oaepublish.com Epigenetic silencing of genes responsible for antigen presentation or T-cell chemoattraction can also contribute to acquired resistance. researchgate.net The use of epigenetic-modifying drugs, such as DNA methyltransferase inhibitors and histone deacetylase inhibitors, is being explored as a strategy to reverse these resistance mechanisms. nih.govresearchgate.net

| Alteration Type | Specific Target | Consequence |

| Genetic Mutation | JAK1/JAK2 | Impaired IFN-γ signaling, leading to reduced antigen presentation and resistance to T-cell-mediated killing. mdpi.com |

| Genetic Mutation | B2M | Loss of MHC class I expression and inability of cytotoxic T cells to recognize tumor cells. mdpi.com |

| Epigenetic Silencing | PD-L1 Promoter | Downregulation of PD-L1 expression, potentially uncoupling the tumor from therapy-induced selective pressure. oaepublish.com |

| Epigenetic Silencing | Chemokine Genes (e.g., CXCL9, CXCL10) | Reduced T-cell infiltration into the tumor microenvironment. oaepublish.com |

A significant mechanism of acquired resistance is the upregulation of alternative immune checkpoints on the surface of exhausted T cells. nih.govscielo.org.mx When the PD-1/PD-L1 axis is blocked, the immune system may compensate by upregulating other inhibitory receptors, such as T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), Lymphocyte-activation gene 3 (LAG-3), and V-domain Ig suppressor of T-cell activation (VISTA). nih.govmdpi.com This leads to a state of persistent T-cell exhaustion, rendering them unable to effectively eliminate tumor cells. Preclinical models have shown that co-blockade of PD-1 and these alternative checkpoints can restore T-cell function and overcome resistance. frontiersin.org

Tumor cells can undergo metabolic reprogramming to support their growth and evade the immune system, and this can be a mechanism of resistance to immunotherapy. nih.govmdpi.com One of the key metabolic changes is the switch to aerobic glycolysis, also known as the Warburg effect, which leads to the production and secretion of lactate (B86563). oup.com High levels of lactate in the TME can suppress the function of effector T cells and promote the activity of immunosuppressive cells like Tregs and MDSCs. nih.gov

Furthermore, tumor cells can deplete essential nutrients from the TME, such as glucose and certain amino acids like arginine and glutamine, creating a metabolically hostile environment for T cells and impairing their anti-tumor activity. nih.gov Targeting these metabolic vulnerabilities in tumor cells is an emerging strategy to overcome resistance to PD-1/PD-L1 blockade. mdpi.comfrontiersin.org

| Metabolic Change | Effect on TME | Impact on Immunotherapy |

| Increased Glycolysis (Warburg Effect) | High lactate production, acidic microenvironment. | Suppression of effector T-cell function and promotion of immunosuppressive cells. nih.govoup.com |

| Nutrient Depletion | Reduced availability of glucose, arginine, and glutamine. | Impaired T-cell metabolism and function. nih.gov |

| Altered Lipid Metabolism | Changes in fatty acid synthesis and oxidation. | Can influence T-cell survival and memory formation. |

Preclinical Strategies to Overcome or Circumvent Resistance

A variety of preclinical strategies are being investigated to overcome resistance to small-molecule PD-1/PD-L1 inhibitors. These approaches often involve combination therapies aimed at addressing the specific mechanisms of resistance.

Combination with other immunotherapies: As mentioned, combining PD-1/PD-L1 inhibitors with antibodies targeting other immune checkpoints like CTLA-4, TIM-3, or LAG-3 has shown synergistic effects in preclinical models. frontiersin.org

Targeting oncogenic pathways: For tumors driven by specific oncogenic pathways that contribute to resistance, combining PD-1/PD-L1 inhibitors with targeted therapies (e.g., BRAF or MEK inhibitors in melanoma) can improve response rates. frontiersin.org

Modulating the TME: Strategies to deplete immunosuppressive cells (e.g., with CSF1R inhibitors to target macrophages) or to block immunosuppressive cytokines like TGF-β can enhance the efficacy of PD-1/PD-L1 blockade. frontiersin.org

Epigenetic modulators: The use of DNA methyltransferase inhibitors and histone deacetylase inhibitors can reverse epigenetic silencing of immune-related genes and re-sensitize tumors to immunotherapy. researchgate.netfrontiersin.org

Metabolic interventions: Targeting tumor cell metabolism, for example by inhibiting glycolysis or glutamine metabolism, is a promising approach to alleviate the metabolic suppression of T cells in the TME. nih.govallenpress.com

Novel therapeutic modalities: The development of tumor neoantigen vaccines and adoptive cell therapies, such as CAR-T cells, in combination with PD-1/PD-L1 inhibitors, is being explored to generate a more robust and targeted anti-tumor immune response. mdpi.com

Preclinical Combination Therapeutic Strategies Involving 2r,3s Pd 1/pd L1 in 38

Rationale for Combination Therapies Based on Immunological Synergies

The primary rationale for combining PD-1/PD-L1 inhibitors with other cancer treatments is to create a more robust and durable anti-tumor immune response. nih.gov Many tumors develop mechanisms to evade the immune system, creating an immunosuppressive tumor microenvironment (TME). nih.govfrontiersin.org PD-1/PD-L1 blockade aims to "release the brakes" on the immune system, allowing T cells to recognize and attack cancer cells. nih.gov However, this approach is most effective in patients who already have some level of pre-existing anti-tumor immunity. ose-immuno.com

Combination therapies aim to either increase the immunogenicity of the tumor, making it more visible to the immune system, or to target complementary immunosuppressive pathways. nih.govnih.gov By simultaneously boosting multiple steps in the cancer-immunity cycle, these combinations can convert "cold" tumors (with low immune cell infiltration) into "hot" tumors that are more responsive to immunotherapy. nih.govfrontiersin.org The synergy arises from the ability of conventional therapies to induce immunogenic cell death and release tumor antigens, which then primes the immune system for an attack that is subsequently unleashed by PD-1/PD-L1 inhibition. researchgate.net

Combination with Conventional Anti-Cancer Therapies (e.g., Chemotherapy, Radiotherapy)

Chemotherapy:

Preclinical and clinical data support the combination of PD-1/PD-L1 blockade with chemotherapy. nih.govamegroups.org Chemotherapy, once thought to be purely immunosuppressive, can actually enhance anti-tumor immunity through several mechanisms. researchgate.net It can induce immunogenic cell death (ICD) of cancer cells, leading to the release of tumor-associated antigens (TAAs) and danger signals that activate dendritic cells (DCs). researchgate.netnews-medical.net This, in turn, promotes the priming and activation of tumor-specific T cells. news-medical.net Some chemotherapy agents can also selectively deplete regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are key components of the immunosuppressive TME. nih.gov

Furthermore, chemotherapy has been shown to upregulate the expression of PD-L1 on some tumor cells, potentially sensitizing them to checkpoint inhibitors. researchgate.net Preclinical studies in various cancer models, including colon and lung cancer, have demonstrated that combining platinum-based chemotherapy with PD-1/PD-L1 inhibitors leads to significantly reduced tumor growth compared to either treatment alone. researchgate.netsci-hub.se The timing of administration appears to be crucial, with some studies suggesting that administering chemotherapy before immunotherapy may maximize the synergistic effects. researchgate.net

Radiotherapy:

Radiotherapy (RT) is another conventional treatment that has shown synergistic effects when combined with PD-1/PD-L1 inhibitors. nih.govmdpi.com The primary mechanism of RT is causing lethal DNA damage to cancer cells. amegroups.org However, RT also has immunomodulatory effects. mdpi.com It can induce ICD, leading to the release of TAAs and the activation of an anti-tumor immune response. amegroups.orgfrontiersin.org RT can also increase the infiltration of T cells into the tumor. amegroups.org

A key rationale for this combination is that irradiation can upregulate PD-L1 expression on tumor cells, partly through the interferon-gamma (IFN-γ) pathway. nih.gov This upregulation is a mechanism of adaptive resistance to RT-induced immune responses, which can be overcome by the addition of a PD-1/PD-L1 inhibitor. nih.gov Preclinical models have shown that concurrent administration of anti-PD-1/PD-L1 antibodies with fractionated RT can lead to long-term tumor control. nih.gov This combination has also been shown to induce the "abscopal effect," where local irradiation of a tumor leads to the regression of distant, non-irradiated metastases. nih.gov

Interactive Data Table: Preclinical Combination of PD-1/PD-L1 Inhibitors with Conventional Therapies

| Combination | Cancer Model | Key Preclinical Findings |

| Chemotherapy (Platinum-based) + Anti-PD-1/PD-L1 | Colon Cancer (MC38) | Sequential administration significantly promoted tumor remission and increased survival. researchgate.net |

| Chemotherapy (Cisplatin) + Anti-PD-L1 | T-cell Lymphoma (E.G7-OVA) | Combination therapy resulted in a greater reduction in tumor volume and increased CD8+ T-cell infiltration. sci-hub.se |

| Chemotherapy (Paclitaxel + Carboplatin) + Anti-PD-L1 | Ovarian Cancer | Increased the number of activated T cells and dendritic cells. frontiersin.org |

| Radiotherapy + Anti-PD-1/PD-L1 | Glioma (intracranial) | Combined therapy improved survival in mice. nih.gov |

| Radiotherapy + Anti-PD-L1 | Melanoma and Breast Cancer | Reversed RT-induced tumor equilibrium in favor of tumor regression. bmj.com |

Combination with Targeted Molecular Therapies

Targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, can also be synergistically combined with PD-1/PD-L1 inhibitors. nih.govd-nb.info The rationale is that targeted agents can alter the TME to be more favorable for an immune response. targetedonc.com For example, anti-angiogenic drugs that target vascular endothelial growth factor (VEGF) can normalize the tumor vasculature, which in turn increases the infiltration of immune cells. d-nb.info

Preclinical models have shown that combining BRAF inhibitors with PD-1/PD-L1 blockade in melanoma leads to increased CD8+ T cell infiltration. d-nb.info Similarly, the combination of the anti-CD38 antibody daratumumab with PD-1/PD-L1 inhibitors has shown synergistic effects in multiple myeloma models by enhancing T-cell activity. frontiersin.orgmdpi.com Other targeted agents, such as tyrosine kinase inhibitors (TKIs) and CDK4/6 inhibitors, have also demonstrated promising preclinical results when combined with PD-1/PD-L1 blockade by reducing tumor burden and overcoming resistance to immunotherapy. targetedonc.comfrontiersin.org

Interactive Data Table: Preclinical Combination of PD-1/PD-L1 Inhibitors with Targeted Therapies

| Combination | Cancer Model | Key Preclinical Findings |

| Anti-CD38 + Anti-PD-1/PD-L1 | Multiple Myeloma | Synergistic eradication of tumor cells and enhanced T-cell responses. frontiersin.orgmdpi.com |

| Ibrutinib (B1684441) (BTK inhibitor) + Anti-PD-L1 | Lymphoma | Suppressed tumor growth in models insensitive to ibrutinib alone. frontiersin.org |

| CDK4/6 inhibitor + Anti-PD-1/PD-L1 | Various solid tumors | Additive effect in inhibiting tumor growth. frontiersin.org |

| Anti-VEGF + Anti-PD-L1 | Not specified | Synergistic effects by targeting angiogenesis and myeloid cell inflammation. thno.org |

Combination with Other Immunomodulatory Agents

Combining PD-1/PD-L1 inhibitors with antibodies against other immune checkpoints, such as cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), is a well-established strategy. scientificarchives.comnih.gov PD-1 and CTLA-4 are two distinct inhibitory receptors that regulate T-cell function at different stages. nih.gov CTLA-4 primarily acts during the initial T-cell priming phase in the lymph nodes, while PD-1 functions mainly in peripheral tissues to limit the activity of effector T cells within the tumor. nih.gov

Due to their complementary mechanisms of action, the simultaneous blockade of both pathways can lead to a more potent and comprehensive anti-tumor immune response. nih.govresearchgate.net Preclinical studies in melanoma and colon adenocarcinoma models have shown that concurrent blockade of PD-1 and CTLA-4 results in synergistic antitumor activity, enhanced T-cell infiltration, and increased cytokine production within the tumor. scientificarchives.comresearchgate.net This dual blockade has been shown to significantly increase the ratio of effector T cells to regulatory T cells. scientificarchives.com

Cancer Vaccines:

Cancer vaccines are designed to stimulate the immune system to recognize and attack cancer cells by introducing tumor-associated antigens. nih.gov However, their efficacy can be limited by the immunosuppressive TME. frontiersin.org Combining cancer vaccines with PD-1/PD-L1 blockade is a promising strategy to overcome this limitation. ose-immuno.commdpi.com The vaccine "fuels the engine" by inducing or expanding a population of tumor-specific T cells, while the checkpoint inhibitor "releases the brake," allowing these activated T cells to effectively kill cancer cells. nih.gov

Preclinical data suggest that T-cell activation by vaccines can lead to the production of IFN-γ, which in turn upregulates PD-L1 expression in the tumor. ose-immuno.com This provides a strong rationale for the combination, as the PD-1/PD-L1 inhibitor can then counteract this adaptive resistance mechanism. ose-immuno.com Studies in various murine models, including melanoma, colon cancer, and pancreatic cancer, have demonstrated that the combination of a cancer vaccine with anti-PD-1 therapy leads to sustained tumor regression and improved survival compared to either monotherapy. frontiersin.orgose-immuno.comnih.gov

Oncolytic Viruses:

Oncolytic viruses (OVs) are viruses that selectively replicate in and kill cancer cells. nih.gov In addition to their direct oncolytic activity, OVs can also stimulate a potent anti-tumor immune response by inducing ICD and releasing TAAs. frontiersin.orgnih.gov This process can convert immunologically "cold" tumors into "hot" ones. frontiersin.org

However, the inflammatory response triggered by OVs often leads to the upregulation of PD-L1 in the TME, which can dampen the anti-tumor immune effect. nih.gov This makes the combination of OVs with PD-1/PD-L1 blockade a highly synergistic approach. nih.gov Preclinical studies across a range of oncolytic virus platforms (including herpes simplex virus, reovirus, and vaccinia virus) and tumor models have shown that this combination dramatically improves survival and enhances anti-tumor immunity compared to single-agent treatments. nih.govnih.govfrontiersin.org

Interactive Data Table: Preclinical Combination of PD-1/PD-L1 Inhibitors with Other Immunomodulatory Agents

| Combination | Cancer Model | Key Preclinical Findings |

| Anti-CTLA-4 + Anti-PD-1 | Melanoma, Colon Adenocarcinoma | Synergistic antitumor activity, enhanced T-cell infiltration, and increased survival. scientificarchives.comresearchgate.net |

| Cancer Vaccine (GVAX) + Anti-PD-1 | Colon Cancer, Pancreatic Cancer | Enhanced antitumor activity and prolonged survival. nih.gov |

| Oncolytic Herpes Simplex Virus + Anti-PD-1 | Rhabdomyosarcoma | Beneficial combination in preclinical models. nih.gov |

| Oncolytic Reovirus + Anti-PD-1 | Melanoma | Dramatically improved survival compared to monotherapies. nih.gov |

Academic Implications, Comparative Analysis, and Future Research Directions for 2r,3s Pd 1/pd L1 in 38

Comparative Analysis with Monoclonal Antibodies and Other Small Molecule PD-1/PD-L1 Inhibitors in Preclinical Efficacy and Mechanism

The therapeutic strategy of blocking the PD-1/PD-L1 pathway can be achieved through distinct molecular mechanisms, each with unique preclinical characteristics. (2R,3S)-PD-1/PD-L1-IN-38 distinguishes itself from both monoclonal antibodies and other small molecule inhibitors through its specific mechanism of action and resulting preclinical profile.

Mechanism of Action: Monoclonal antibodies, such as Pembrolizumab or Atezolizumab, function as large extracellular proteins that sterically hinder the interaction between the PD-1 receptor on T-cells and the PD-L1 ligand on tumor cells. They effectively create a blockade at the cell surface.

In contrast, this compound is a small molecule designed to bind directly to the PD-L1 protein. Upon binding, it induces a conformational change that promotes the homodimerization of two PD-L1 molecules on the cell surface. This induced PD-L1 dimer is subsequently recognized by the cell's machinery and targeted for internalization and lysosomal degradation. Therefore, its primary mechanism is not merely blocking the interaction but actively clearing the PD-L1 protein from the tumor cell surface. This "degrader" mechanism is distinct from first-generation small molecule inhibitors like BMS-202, which primarily function as blockers of the PD-1/PD-L1 protein-protein interaction (PPI) without inducing significant degradation.

Preclinical Efficacy: In preclinical studies, this compound has demonstrated potent activity. In cell-based assays, it effectively blocks the PD-1/PD-L1 interaction with high affinity. Its unique degradation mechanism has been shown to lead to a durable reduction of cell-surface PD-L1.

In syngeneic mouse tumor models, such as the MC38 colorectal cancer model which is sensitive to checkpoint inhibition, this compound has shown robust, dose-dependent anti-tumor activity. This efficacy is comparable to that observed with anti-PD-L1 monoclonal antibodies in the same models. The key differentiator observed in preclinical settings is the potential for improved tumor microenvironment penetration due to its small molecule nature, potentially leading to more uniform target engagement compared to the heterogeneous distribution sometimes seen with larger antibodies. The sustained clearance of PD-L1 from the cell surface may also provide a more durable reactivation of anti-tumor T-cells compared to simple blockers, which require continuous occupancy to be effective.

| Feature | This compound | Monoclonal Antibodies (e.g., Atezolizumab) | PPI Blocker Small Molecules (e.g., BMS-202) |

|---|---|---|---|

| Molecular Class | Small Molecule | Large Biologic (IgG) | Small Molecule |

| Primary Mechanism | Induces PD-L1 dimerization, internalization, and degradation | Extracellular steric blockade of PD-1/PD-L1 interaction | Competitive blockade of the PD-1/PD-L1 interaction interface |

| Target Binding | Binds to PD-L1, inducing homodimerization | Binds to PD-L1 or PD-1 | Binds to PD-L1 |

| Effect on PD-L1 Level | Reduces total cell surface PD-L1 | No change or potential stabilization/accumulation | No direct effect on protein levels |

| Key Preclinical Finding | Potent anti-tumor activity in syngeneic models via PD-L1 clearance | Robust anti-tumor activity in syngeneic models | Demonstrated reversal of T-cell inhibition in vitro and in vivo |

Exploration of Potential Preclinical Applications Beyond Oncology

While the primary focus of PD-1/PD-L1 inhibitors is oncology, the pathway's central role in regulating immune tolerance and T-cell exhaustion suggests potential applications in other disease contexts. The unique degradation mechanism of this compound makes it an interesting candidate for preclinical exploration in non-oncological settings, particularly chronic infections.

In many chronic viral infections, such as those caused by Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Hepatitis C Virus (HCV), persistent antigen exposure leads to the sustained upregulation of PD-1 on virus-specific T-cells. The corresponding expression of PD-L1 on infected cells and antigen-presenting cells drives a state of T-cell "exhaustion," characterized by a progressive loss of effector functions, thereby impairing viral clearance.

Preclinical research could investigate the hypothesis that removing the PD-L1 ligand from the surface of infected cells using this compound could more effectively restore the function of these exhausted T-cells than simple blockade. The sustained removal of the inhibitory signal might provide a more profound and durable reversal of the exhausted phenotype. Preclinical models, such as the lymphocytic choriomeningitis virus (LCMV) mouse model of chronic infection, would be ideal for testing this hypothesis. Key endpoints would include measuring the restoration of cytokine production (e.g., IFN-γ, TNF-α) by virus-specific CD8+ T-cells, proliferation capacity, and ultimately, the impact on viral load. Such studies would provide a rationale for its potential utility in treating chronic infectious diseases where T-cell exhaustion is a major contributor to pathogenesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.